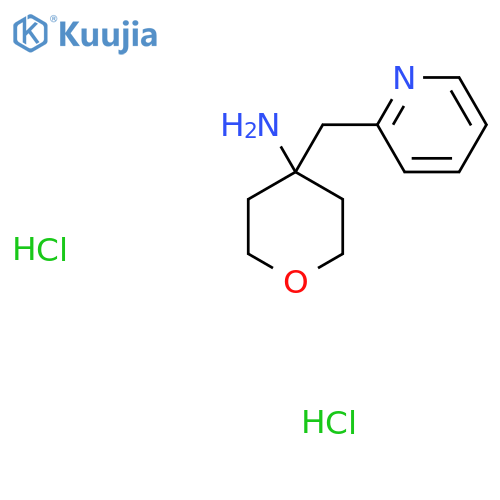Cas no 1393330-59-0 (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride)

1393330-59-0 structure
商品名:4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
CAS番号:1393330-59-0
MF:C11H18Cl2N2O
メガワット:265.179420948029
CID:4787538
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
-
- インチ: 1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H
- InChIKey: AQXQGXFWWJEXLC-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O1CCC(CC2C=CC=CN=2)(CC1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 178
- トポロジー分子極性表面積: 48.1
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501938-1g |
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-aminedihydrochloride |
1393330-59-0 | 97% | 1g |
$583 | 2023-03-07 | |
| Fluorochem | 214505-1g |
4-(Pyridin-2-ylmethyl)oxan-4-amine dihydrochloride |
1393330-59-0 | 1g |
£470.00 | 2022-03-01 |
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
1393330-59-0 (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride) 関連製品
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
